6-FURAN-2-YL-1H-INDAZOLE
Description
Contextualization of Indazole Heterocycles as Privileged Scaffolds in Drug Discovery
Indazole, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netacs.orgnih.govijpsr.com This designation is reserved for molecular structures that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents. researchgate.net The indazole nucleus is a key component in numerous compounds that have entered clinical trials or are already available as commercial drugs. researchgate.netacs.org
The broad pharmacological profile of indazole derivatives is a testament to their versatility. nih.gov These compounds have been shown to exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antiarrhythmic properties. researchgate.netmdpi.comnih.gov For instance, derivatives of indazole have been developed as potent inhibitors of nitric oxide synthases (nNOS and iNOS), enzymes implicated in various pathological conditions. tandfonline.com Furthermore, the indazole core is present in drugs like Bendazac, an anti-inflammatory agent, and Granisetron, used to prevent nausea and vomiting. researchgate.net The ability of the indazole structure to serve as a bioisostere for other important heterocycles, such as indole (B1671886), further enhances its value in drug design. mdpi.com Researchers have successfully developed indazole-based compounds as inhibitors for a variety of protein kinases, which are crucial targets in oncology. austinpublishinggroup.comresearchgate.net
Significance of Furan (B31954) Moiety in Biologically Active Molecules
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another cornerstone of medicinal chemistry. mdpi.comnih.gov This simple scaffold is a constituent of numerous natural products and synthetic compounds with significant biological activities. researchgate.netnih.gov The inclusion of a furan nucleus is a well-established strategy in the quest for new drugs, with furan derivatives demonstrating a wide spectrum of pharmacological effects. nih.govontosight.ai
The biological activities associated with furan-containing compounds are extensive and diverse. They are frequently utilized for their antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. mdpi.combohrium.comgoogle.com For example, the diuretic furosemide (B1674285) and the ulcer-treating drug ranitidine (B14927) both contain furan-derived intermediates. researchgate.net The electron-rich nature and aromaticity of the furan ring allow it to engage in various interactions with biological macromolecules like enzymes and receptors, contributing to its bioactivity. mdpi.com Even slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity, offering a rich field for medicinal chemists to explore. nih.gov
Overview of Research Relevance for 6-Furan-2-yl-1H-Indazole and Analogues
The specific compound this compound, while not extensively documented in isolation, belongs to a class of indazole-furan hybrid molecules that are gaining attention for their therapeutic potential. The rationale for investigating such hybrids is based on the principle of molecular hybridization, where combining two bioactive scaffolds can lead to compounds with enhanced or novel pharmacological profiles.
An analogue, 1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one, highlights the potential of this structural combination. The presence of both the indazole and furan rings in this molecule suggests possible applications in neurological, cardiovascular, or oncological fields. Research into related structures further supports the therapeutic promise of this chemical class.
The potential therapeutic applications of indazole-furan derivatives are suggested by studies on analogous compounds that incorporate both moieties. These studies point towards several promising areas of research, particularly in oncology and neuropharmacology.
Anticancer Activity: Several studies have indicated that the combination of indazole and furan rings can lead to potent anticancer agents.
A hybrid compound featuring a central benzimidazole (B57391) nucleus with an indazole ring on one side and a furan moiety on the other demonstrated potent inhibition of STAT5 phosphorylation, a key pathway in some leukemias. researchgate.netmdpi.com
Research on 3-amino-1H-indazol-6-yl-benzamides, which utilized a 2,5-substituted furan as a linker, yielded potent type-II kinase inhibitors of targets like FLT3 and PDGFRα, both of which are implicated in various cancers. nih.gov
Studies on hydroquinone-chalcone-pyrazoline hybrids have shown that the inclusion of a furanyl heterocycle is important for cytotoxic activity against breast and colon cancer cell lines. nih.gov
Enzyme Inhibition: The indazole-furan scaffold also shows potential for inhibiting other classes of enzymes.
It has been reported that substituting a furan ring at the 3-position of the indazole ring can produce inhibitors of monoamine oxidase (MAO), an important target for the treatment of neurological disorders. mdpi.com
The research into these related compounds provides a strong basis for the continued investigation of this compound and its analogues as potential therapeutic agents. The data from these studies can guide the design and synthesis of new derivatives with improved potency and selectivity.
Data Tables
Table 1: Examples of Biologically Active Indazole Derivatives
| Compound/Derivative Class | Biological Activity/Target | Reference(s) |
| Indazole Derivatives | Inhibition of nNOS and iNOS | tandfonline.com |
| 3-substituted 1H-indazoles | IDO1 Enzyme Inhibition | |
| 1H-indazole derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition | mdpi.com |
| 1H-indazole derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition | austinpublishinggroup.com |
| Bendazac | Anti-inflammatory | researchgate.net |
| Granisetron | Serotonin (B10506) 5-HT3 Receptor Antagonist (Antiemetic) | researchgate.net |
Table 2: Examples of Biologically Active Furan Derivatives
| Compound/Intermediate | Application/Activity | Reference(s) |
| Furfurylamine | Intermediate for Furosemide (Diuretic) | researchgate.net |
| 5-(Dimethylaminomethyl)furfuryl alcohol | Intermediate for Ranitidine (Anti-ulcer) | researchgate.net |
| 2-Acetylfuran | Intermediate for Cefuroxime (Antibiotic) | researchgate.net |
| Furan-containing hybrids | Antioxidant, Anti-inflammatory | |
| Arylfuran derivatives | Antibacterial |
Table 3: Research Findings on Indazole-Furan Analogues
| Compound/Analogue Class | Key Finding | Potential Application | Reference(s) |
| Indazole-Benzimidazole-Furan Hybrid | Potent inhibition of STAT5 phosphorylation | Anticancer (Leukemia) | researchgate.netmdpi.com |
| 3-Amino-1H-indazol-6-yl-benzamides with Furan Linker | Potent Type II kinase inhibitor of FLT3 and PDGFRα | Anticancer | nih.gov |
| 3-Furan-substituted Indazole | Monoamine Oxidase (MAO) Inhibition | Neurological Disorders | mdpi.com |
| 1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one | Suggests potential for biological activity based on structure | Neurology, Cardiovascular, Oncology | |
| Hydroquinone-Chalcone-Pyrazoline-Furan Hybrid | Enhanced cytotoxic activity against cancer cells | Anticancer | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(furan-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-9-7-12-13-10(9)6-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIYVKCOAHSLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696280 | |
| Record name | 6-(Furan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-95-4 | |
| Record name | 6-(Furan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885271-95-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity Profile of 6 Furan 2 Yl 1h Indazole and Analogues
Anticancer and Antiproliferative Activities
Indazole-containing compounds have demonstrated considerable pharmacological effects against various diseases, with a particular emphasis on cancer. nih.gov The development of indazole derivatives as kinase inhibitors has yielded significant anticancer activity both in vitro and in vivo.
Inhibition of Cancer Cell Growth and Proliferation
Derivatives of the indazole scaffold have shown potent inhibitory activity against the growth and proliferation of various cancer cell lines. For instance, a series of novel indazole analogues of curcumin (B1669340) were synthesized and evaluated for their cytotoxicity. japsonline.com One compound, in particular, exhibited the highest cytotoxic activity against WiDr (colorectal carcinoma) cells with an IC50 value of 27.20 µM and demonstrated excellent selectivity. japsonline.com
In another study, a synthesized indazole derivative, referred to as compound 2f, displayed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. This compound effectively inhibited the proliferation and colony formation of the 4T1 breast cancer cell line.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
|---|---|---|---|
| Curcumin Indazole Analog | WiDr | Colorectal Carcinoma | 27.20 |
| Compound 2f | Various | Multiple | 0.23 - 1.15 |
Apoptosis Induction in Malignant Cells
A key mechanism through which indazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. The indazole derivative 2f was shown to dose-dependently promote the apoptosis of 4T1 breast cancer cells. This process was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, treatment with this compound led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels within the cancer cells.
Novel indazole-based small compounds have also been found to enhance TRAIL-induced apoptosis in hepatocellular carcinoma. mdpi.com Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent, though many cancer cells develop resistance. mdpi.com Indazole derivatives can act as TRAIL sensitizers, overcoming this resistance and promoting cell death. mdpi.com
Modulation of Oncogenic Signaling Pathways
Indazole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation. These compounds can modulate several oncogenic signaling pathways. nih.gov
Polo-like kinase 4 (PLK4): A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were identified as single-digit nanomolar inhibitors of PLK4. One of these compounds, CFI-400945, proved to be an effective inhibitor of HCT116 colon cancer tumor growth in mouse models. researchgate.net
Pim Kinases: Novel 1H-indazole derivatives have been developed as potential inhibitors of pan-Pim kinases. One derivative, 82a, demonstrated potent activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. researchgate.net
Fibroblast Growth Factor Receptor (FGFR): Indazole-based derivatives have been discovered that inhibit FGFRs. researchgate.net One compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, exhibited potent FGFR1 inhibitory activity with an IC50 of 30.2 ± 1.9 nM. researchgate.net
Hedgehog (Hh) Signaling: While direct modulation by 6-Furan-2-yl-1H-indazole is not specified, the Hedgehog pathway is a known target in cancer therapy. Abnormal activation of this pathway is linked to tumorigenesis in various cancers. doi.org
BRAF Pathway: Over half of metastatic melanomas have a BRAF mutation. The development of resistance to BRAF inhibitors is a significant challenge, often involving the upregulation of growth factor receptors. The broader class of kinase inhibitors, which includes many indazole derivatives, is central to targeting such pathways.
| Compound/Analogue Class | Target Kinase | IC50 Value |
|---|---|---|
| CFI-400945 | PLK4 | Single-digit nM |
| Compound 82a | Pim-1 | 0.4 nM |
| Compound 82a | Pim-2 | 1.1 nM |
| Compound 82a | Pim-3 | 0.4 nM |
| Indazole-4-carboxamide derivative | FGFR1 | 30.2 ± 1.9 nM |
Anti-inflammatory Potential
The indazole scaffold is associated with significant anti-inflammatory properties. Investigations have shown that indazole and its derivatives can be effective in experimental models of inflammation. nih.gov The mechanism of action is thought to involve the inhibition of cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov
In a study on rat paw edema induced by carrageenan, indazole treatment significantly reduced the inflammation in a dose-dependent manner. A maximum inhibition of 61.03% was observed at a dose of 100 mg/kg. nih.gov The structural similarities of indazoles to biomolecules like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biopolymers in living systems, contributing to their pharmacological effects. Furan (B31954) derivatives have also been reported to possess anti-inflammatory activity, suggesting a synergistic potential for furan-indazole hybrids. nih.gov
Antimicrobial and Antifungal Efficacy
Both furan and indazole moieties are known to contribute to antimicrobial and antifungal activities. nih.gov A variety of substituted furan derivatives have demonstrated significant antimicrobial effects. nih.gov For example, 3-aryl-3-(furan-2-yl) propanoic acid derivatives were shown to suppress the growth of Escherichia coli.
Indazole analogues have also been evaluated for their efficacy against various bacterial and fungal strains. A series of N-methyl-3-aryl indazoles showed activity against bacterial strains like Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal strain Candida albicans. The synthesis of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety resulted in compounds with potential activity against Gram-positive bacteria such as Bacillus subtilis.
Antiviral Applications
The development of effective antiviral agents is a critical area of research, and heterocyclic compounds like indazoles and furans are promising scaffolds. nih.gov While specific studies on the antiviral activity of this compound are limited, the broader classes of these compounds have shown potential.
Furan derivatives have been reported to possess antiviral activity. nih.gov In the context of indazoles, hybrid molecules incorporating this scaffold have been investigated for their potential against various viruses. Computational analyses of certain indazole-2-pyrone hybrids have suggested potential antiviral activity against HIV-1 and Coronaviruses, with favorable pharmacological properties such as good bioavailability and blood-brain barrier penetration. This indicates that the indazole nucleus is a viable starting point for the design of novel antiviral agents, warranting further investigation into furan-substituted analogues.
Inhibition of Viral Replication Targets
The emergence of novel viral pathogens necessitates the development of effective antiviral therapies. The indazole nucleus has been identified as a promising scaffold for the design of agents that can inhibit viral replication. Research has particularly focused on the main proteases (Mpro) of coronaviruses, which are essential for viral gene expression and replication.
Studies have revealed that thiazolyl-indazole derivatives can act as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov In one such study, a compound featuring a phenylthiazole moiety demonstrated inhibitory activity against Mpro with a half-maximal inhibitory concentration (IC50) of 92.9 μM. nih.gov This finding suggests that the thiazolyl-indazole framework is a viable starting point for developing more potent Mpro inhibitors. nih.gov The primary mechanism of action for these inhibitors is believed to be the targeting of the active site of the viral protease. nih.govnih.gov
Furthermore, N-arylindazole-3-carboxamide derivatives have shown significant inhibitory effects against SARS-CoV-2. semanticscholar.org Building upon a compound previously identified as an anti-MERS-CoV agent, researchers synthesized a series of these derivatives. semanticscholar.org One of the most potent compounds, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a half-maximal effective concentration (EC50) of 0.69 μM against SARS-CoV-2, with low cytotoxicity. semanticscholar.org This highlights the potential of the N-arylindazole-3-carboxamide scaffold in the development of broad-spectrum anti-coronavirus agents. semanticscholar.org
In the context of other viral infections, 6-acetyl-1H-indazole has been identified as an inhibitor of the Dengue virus (DENV). nih.gov This compound was found to inhibit the RNA replication step of the DENV life cycle, with a half-maximal effective concentration (EC50) of 6.5 μM. nih.gov It was capable of reducing the production of infectious DENV particles by up to 1,000-fold without showing cytotoxicity at the tested concentrations. nih.gov
While direct studies on the antiviral activity of this compound are not extensively documented, the inhibitory potential of its analogues against key viral replication targets underscores the promise of this chemical class. The furan moiety, as a heterocyclic aromatic ring, could potentially engage in significant interactions within the active sites of viral enzymes, warranting further investigation into its specific effects on viral replication.
Interactions with Host Proteases (e.g., TMPRSS2, Mpro)
In addition to directly targeting viral components, another effective antiviral strategy is to inhibit host proteases that are crucial for viral entry and replication. The transmembrane protease serine 2 (TMPRSS2) and the main protease (Mpro) are two such host cell proteases that play a vital role in the life cycle of various viruses, including SARS-CoV-2. nih.govnih.gov
The activation of the SARS-CoV-2 spike protein is a critical step for viral entry into host cells and is mediated by host proteases like TMPRSS2 and furin. nih.gov Inhibition of these proteases can effectively block viral entry and subsequent replication. nih.gov While specific studies on the interaction of this compound with these host proteases are limited, the broader class of indazole derivatives is being explored for such activities. The structural features of indazoles make them suitable candidates for designing inhibitors that can fit into the active sites of these proteases.
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is another attractive target due to its essential role in processing viral polyproteins. researchgate.net Inhibition of Mpro can halt the viral replication cycle. researchgate.net Various small molecules are being investigated for their ability to inhibit Mpro, and the indazole scaffold has been identified as a promising starting point for the development of such inhibitors. nih.govnih.gov The binding of these inhibitors is often driven by interactions such as π-stacking with key residues like His41 in the Mpro active site. nih.gov Given that the furan ring in this compound is an aromatic system, it could potentially participate in similar π-stacking interactions, suggesting a plausible mechanism for Mpro inhibition.
Neuroprotective and Central Nervous System-Related Activities
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. However, excessive NO production can lead to neurotoxicity and is implicated in various neurodegenerative disorders. Consequently, the inhibition of nNOS is a promising therapeutic strategy for neuroprotection. The indazole scaffold has been extensively studied for its nNOS inhibitory activity.
Research has shown that the aromatic indazole skeleton is important for NOS inhibition. nih.gov The inhibitory potency and selectivity can be influenced by substituents on the indazole ring. For instance, fluorination of the aromatic ring has been shown to increase inhibitory potency and selectivity for the inducible isoform of NOS (iNOS). nih.gov Conversely, the introduction of bulky groups or N-methylation on the indazole ring can diminish the inhibitory effect on NOS activity. nih.gov
Specific indazole derivatives have demonstrated significant nNOS inhibition. For example, 7-nitroindazole (B13768) is a well-known nNOS inhibitor. nih.gov Studies on halo-1-H-indazoles have revealed that the introduction of a bromine atom at the C4 position of the indazole ring results in a compound with potency comparable to 7-nitroindazole. mdpi.com Furthermore, 4-nitroindazole has also been identified as a potent inhibitor of nNOS activity. mdpi.com While there is no direct evidence for the nNOS inhibitory activity of this compound, the established importance of the indazole core in nNOS inhibition suggests that this compound could also exhibit similar properties. The electronic and steric properties of the furan substituent at the 6-position would likely play a crucial role in determining its potency and selectivity.
Modulation of Neurodegenerative Disease Pathways (e.g., β-amyloid aggregation)
Indazole derivatives have shown promise in modulating pathways associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease. One of the key pathological hallmarks of Alzheimer's disease is the aggregation of β-amyloid (Aβ) peptides into toxic plaques in the brain.
Research has demonstrated the neuroprotective effects of certain indazole analogues. For instance, 6-hydroxy-1H-indazole has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease. google.com This neuroprotection was associated with the inactivation of tau protein, another key player in neurodegeneration. google.com Similarly, 6-amino-1-methyl-indazole (AMI) has been found to exert a neuroprotective effect by inhibiting tau hyperphosphorylation, which can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. nih.gov
In the context of Alzheimer's disease, a series of 5-substituted indazole derivatives have been developed as multi-target agents. nih.govnih.gov These compounds have been shown to inhibit both cholinesterases and BACE1, enzymes involved in the production and breakdown of Aβ. nih.govnih.gov Furthermore, some of these derivatives exhibited neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. nih.govnih.gov Although direct studies on the effect of this compound on β-amyloid aggregation are not available, the neuroprotective potential of its analogues suggests that this compound warrants investigation for its ability to modulate neurodegenerative pathways. The furan moiety could potentially influence the compound's interaction with Aβ peptides or the enzymes involved in their processing.
Enzyme Inhibition Profiles
Kinase Inhibition Spectrum (e.g., GSK-3, ROCK, JAK, Cdc7, HDAC6)
The indazole scaffold has proven to be a versatile template for the development of inhibitors targeting a wide range of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.
Glycogen Synthase Kinase-3 (GSK-3): Indazole-based inhibitors of GSK-3β have been developed with in vivo activity in models of mood disorders. nih.gov Optimization of these inhibitors has focused on mitigating off-target effects, such as activity at the hERG ion channel, by modulating physicochemical properties like lipophilicity and basicity. nih.gov
Rho-associated coiled-coil containing kinase (ROCK): Indazole derivatives have been explored as ROCK inhibitors, which have therapeutic potential in inflammatory disorders. researchgate.net
Janus Kinase (JAK): A fragment-based approach has led to the discovery of 6-arylindazole derivatives as potent JAK inhibitors. nih.govnih.gov Structure-based design was used to elaborate an initial indazole hit, with the installation of a phenol (B47542) moiety at the 6-position significantly improving potency. nih.gov This highlights the importance of the substitution at the 6-position of the indazole ring for JAK inhibition. The furan ring in this compound, being an aryl group, suggests that this compound could also be a candidate for JAK inhibition.
Cell Division Cycle 7 (Cdc7) Kinase: A series of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogues have been identified as potent inhibitors of Cdc7 kinase, an important regulator of the cell cycle. nih.gov
Histone Deacetylase 6 (HDAC6): Novel indazole-based derivatives have been designed and synthesized as potent inhibitors of HDACs, including HDAC6. nih.govnih.gov Some of these compounds have shown strong antiproliferative activity in cancer cell lines and have been found to induce the acetylation of α-tubulin, a hallmark of HDAC6 inhibition. nih.gov
The diverse kinase inhibitory profiles of indazole analogues underscore the potential of this compound as a kinase inhibitor. The specific kinases it may target and its potency would depend on the nature of the furan substituent and its interactions within the kinase active sites.
Interactive Data Table of Indazole Analogue Activity
| Compound/Analogue Class | Target | Activity | Reference(s) |
| Thiazolyl-indazole derivative | SARS-CoV-2 Mpro | IC50 = 92.9 μM | nih.gov |
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | SARS-CoV-2 | EC50 = 0.69 μM | semanticscholar.org |
| 6-acetyl-1H-indazole | Dengue Virus (DENV) | EC50 = 6.5 μM | nih.gov |
| 4-bromo-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibition | mdpi.com |
| 4-nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibition | mdpi.com |
| 6-hydroxy-1H-indazole | Tau Protein | Inactivation in Parkinson's model | google.com |
| 6-amino-1-methyl-indazole (AMI) | Tau Protein | Inhibition of hyperphosphorylation | nih.gov |
| 5-substituted indazole derivatives | Cholinesterases, BACE1 | Inhibition and neuroprotection | nih.govnih.gov |
| 6-Arylindazole derivatives | Janus Kinase (JAK) | Potent inhibition | nih.govnih.gov |
| 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogues | Cdc7 Kinase | Potent inhibition | nih.gov |
| Indazole-based derivatives | Histone Deacetylase 6 (HDAC6) | Potent inhibition | nih.govnih.gov |
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of PDE10 (PDE10-Is) are considered promising therapeutic agents for psychiatric and neurodegenerative diseases.
While direct studies on this compound as a PDE inhibitor are not extensively documented in the reviewed literature, the broader class of indazole-containing derivatives has been investigated for this activity. For instance, structure-activity relationship (SAR) studies on pyrazolopyridine derivatives, which share structural similarities with indazoles, have been conducted to develop selective PDE inhibitors. These studies provide a basis for the potential development of indazole-based compounds, including furan-substituted analogues, as potent and selective PDE inhibitors. nih.govresearchgate.net
Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in immune suppression, particularly within the tumor microenvironment, by catabolizing the amino acid tryptophan. Dual inhibition of IDO1 and TDO is an attractive strategy in cancer immunotherapy.
A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and TDO. Within this series, compounds featuring substitutions at the 4 and 6 positions of the indazole scaffold have demonstrated significant inhibitory potency. The 1H-indazole structure is considered a novel key pharmacophore for potent IDO1 inhibitory activity, with interactions between the indazole motif and the heme iron and hydrophobic pockets of the enzyme being crucial for inhibition.
One notable compound from this series, designated as compound 35 (6-bromo-N-(4-sulfamoylbenzyl)-1H-indazol-4-amine), displayed potent dual inhibitory activity. It inhibited IDO1 with a half-maximal inhibitory concentration (IC₅₀) of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. This compound also showed promising TDO inhibition with an IC₅₀ of 2.93 μM in an enzymatic assay and 7.54 μM in A172 cells. Furthermore, compound 35 demonstrated in vivo antitumor activity in a CT26 xenograft model, highlighting the potential of 6-substituted-1H-indazole derivatives in cancer treatment.
Table 1: IDO1 and TDO Inhibitory Activities of Indazole Analogue
| Compound | Target | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cellular Assay) | Cell Line |
|---|---|---|---|---|
| 35 | IDO1 | 0.74 µM | 1.37 µM | HeLa |
| 35 | TDO | 2.93 µM | 7.54 µM | A172 |
Soluble Guanylyl Cyclase (sGC) Activation
Soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, producing cGMP upon activation. sGC activators have therapeutic potential for cardiovascular diseases. An analogue of this compound, YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole], is a well-known allosteric activator of sGC.
YC-1 enhances the catalytic rate of sGC and increases its sensitivity to gaseous activators like NO. Research has shown that the activation of human sGC by YC-1 has both heme-dependent and heme-independent components. While the presence of the heme moiety in the enzyme substantially increases activation, YC-1 can still activate a mutant form of sGC that lacks heme. This dual mechanism distinguishes it from other sGC activators and underscores the complex interaction between indazole derivatives and the enzyme.
Receptor Modulation Activities
Serotonin (B10506) Receptor Antagonism (5-HT₂, 5-HT₃, 5-HT₄)
Serotonin (5-HT) receptors are involved in a wide range of physiological and pathological processes. Antagonists of these receptors are used to treat various conditions, including nausea, vomiting, and psychiatric disorders.
Indazole derivatives have been identified as potent antagonists of the 5-HT₃ receptor. Through modification of the aromatic nucleus of precursor compounds, a series of indazoles were identified as potent and selective 5-HT₃ receptor antagonists. One such derivative, 6g (BRL 43694) , proved to be a highly effective antiemetic agent against chemotherapy-induced emesis. nih.gov
While direct antagonism of 5-HT₂ and 5-HT₄ receptors by this compound is not specified, the broader indazole and structurally related indole (B1671886) classes show significant interaction with the 5-HT₂ receptor. For example, a series of 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles demonstrated high potency and selectivity as 5-HT₂ receptor antagonists. This suggests that the indazole scaffold, including furan-substituted variants, is a promising template for developing serotonin receptor modulators.
Adenosine Receptor Antagonism (A₂A)
The adenosine A₂A receptor plays a crucial role in regulating various physiological processes, and its antagonists are being explored for the treatment of cancer and neurodegenerative diseases. Several classes of compounds containing a furan-2-yl moiety have been developed as potent A₂A receptor antagonists.
One study identified a potent A₂A receptor antagonist, ANR 672 (4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol), which, although a purine (B94841) derivative, highlights the importance of the 8-(furan-2-yl) substitution for receptor affinity. ANR 672 showed a high affinity for the A₂A receptor with an equilibrium inhibition constant (Kᵢ) of 1.02 ± 0.06 nM.
Another class of compounds, 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, also demonstrated high affinity for the A₂A receptor. Research concluded that the presence of at least one furan group is beneficial for high affinity. Within this series, compounds 39 (LUF6050) and 44 (LUF6080) exhibited Kᵢ values of 1.4 nM and 1.0 nM, respectively, with good selectivity over other adenosine receptor subtypes.
Table 2: A₂A Adenosine Receptor Antagonist Activity
| Compound | Class | Kᵢ Value (nM) |
|---|---|---|
| ANR 672 | 8-(furan-2-yl)-9H-purine | 1.02 |
| 39 (LUF6050) | 2-amino-6-furan-2-yl-nicotinonitrile | 1.4 |
| 44 (LUF6080) | 2-amino-6-furan-2-yl-nicotinonitrile | 1.0 |
Adrenergic Receptor Interaction
Adrenergic receptors (adrenoceptors) are targets for drugs that treat cardiovascular and respiratory conditions, among others. Research into novel indazole derivatives has revealed their potential as highly potent and selective human β₃-adrenergic receptor (AR) agonists. acs.orgnih.gov
An initial hit compound, 5 , showed significant β₃-AR agonistic activity (EC₅₀ = 21 nM) but also had off-target activity at the α₁A-AR (EC₅₀ = 219 nM). acs.orgmedchemexpress.com Through structural modifications of the indazole moiety, researchers developed compound 11 , which exhibited potent β₃-AR agonistic activity (EC₅₀ = 13 nM) with high selectivity (>769-fold) over the α₁A-AR. acs.org Further optimization to improve metabolic stability led to the discovery of compound 15 , another potent and highly selective β₃-AR agonist (EC₅₀ = 18 nM) that was inactive towards β₁-, β₂-, and α₁A-ARs. nih.govacs.org These findings indicate that the indazole scaffold is a viable template for designing selective adrenergic receptor modulators. nih.gov
Table 3: Adrenergic Receptor Agonist Activity of Indazole Derivatives
| Compound | Target | EC₅₀ (nM) | Selectivity (α₁A/β₃) |
|---|---|---|---|
| 5 | β₃-AR | 21 | 10-fold |
| 11 | β₃-AR | 13 | >769-fold |
| 15 | β₃-AR | 18 | >556-fold |
Cannabinoid Receptor Ligand Affinity
Extensive searches of scientific literature and chemical databases did not yield specific binding affinity data (such as Ki or EC50 values) for the compound this compound at either the cannabinoid receptor 1 (CB1) or cannabinoid receptor 2 (CB2). While the broader class of indazole derivatives has been extensively studied for cannabinoid receptor activity, research on analogues with a furan substitution at the 6-position of the indazole core appears to be limited or not publicly available.
However, general principles of structure-activity relationships (SAR) for synthetic cannabinoids can provide some predictive insights. For indazole-based cannabinoids, modifications to the core structure are known to significantly influence receptor affinity and selectivity. Research on other 6-substituted indazole derivatives has indicated that the introduction of aryl groups at this position can lead to high selectivity for the CB2 receptor. nih.gov The furan ring of this compound is an aromatic heterocycle, which aligns with this general observation.
Synthetic cannabinoid research has largely focused on N-alkylated indazole-3-carboxamides. frontiersin.orgnih.gov In these scaffolds, the nature of the substituent at the N1 position and the group attached to the 3-carboxamide function are primary determinants of cannabinoid receptor affinity and efficacy. nih.gov The core indazole structure itself, including substitutions on the bicyclic ring system, modulates this activity. For instance, the replacement of an indole core with an indazole core has been shown to increase potency in some series of synthetic cannabinoids. nih.gov
Without experimental data for this compound, it is not possible to construct a data table of its cannabinoid receptor ligand affinity. Further research and publication of binding assay results would be necessary to definitively characterize the interaction of this specific compound and its analogues with CB1 and CB2 receptors.
Molecular Target Identification and Validation
The biological effects of indazole derivatives are frequently attributed to their interaction with specific protein targets, most notably protein kinases. nih.govresearchgate.net The indazole core has been successfully utilized to design potent and selective inhibitors for a variety of kinases implicated in cancer and other diseases. nih.govnih.govnih.gov
Direct Protein-Ligand Binding Studies
In Vitro and Cellular Enzyme Activity Assays
Enzyme activity assays are fundamental in quantifying the inhibitory potency of indazole derivatives. The indazole scaffold is a key component in numerous potent kinase inhibitors targeting various signaling pathways. nih.govnih.gov The inhibitory activity of these compounds is typically determined by measuring their half-maximal inhibitory concentration (IC50) in both biochemical (enzymatic) and cell-based assays.
A closely related analog, 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), has been identified as an inhibitor of tumor cell growth, though its primary enzymatic target in that context was not a kinase. nih.gov However, the broader family of indazole derivatives shows significant activity against a range of protein kinases. For example, various substituted indazoles have demonstrated potent inhibition of kinases such as Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, Extracellular signal-regulated kinases (ERK1/2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov
Below is a table summarizing the enzymatic and cellular inhibitory activities of several representative indazole derivatives against various protein kinase targets, illustrating the potential of the indazole scaffold.
| Compound Class | Target Kinase | Activity Type | IC50 Value | Reference |
|---|---|---|---|---|
| 1H-Indazole Derivative | FGFR1 | Enzymatic | 2.9 nM | researchgate.net |
| 1H-Indazole Derivative | Pim-1 | Enzymatic | 0.4 nM | nih.gov |
| 1H-Indazole Derivative | Pim-2 | Enzymatic | 1.1 nM | nih.gov |
| 1H-Indazole Derivative | Pim-3 | Enzymatic | 0.4 nM | nih.gov |
| 1H-Indazole Amide | ERK1/2 | Enzymatic | 9.3 - 25.8 nM | nih.gov |
| Amino-Indazole | FLT3 | Cellular | <1 nM | nih.gov |
| Amino-Indazole | PDGFRα (T674M) | Cellular | <1 nM | nih.gov |
Cellular Pathway Modulation and Intervention
The therapeutic effects of indazole compounds are realized through the modulation of critical cellular pathways that control cell proliferation, survival, and apoptosis. rsc.orgnih.gov
Interference with Signaling Cascades (e.g., MAPK/ERK, HIF-1, NF-κB)
Indazole derivatives have been shown to interfere with several key signaling cascades. The Mitogen-Activated Protein Kinase (MAPK)/ERK pathway is a common target. For instance, a series of 1H-indazole amide derivatives were specifically evaluated for their potent inhibitory activity against ERK1/2. nih.gov Furthermore, a study on the indazole derivative X4 confirmed its ability to suppress the phosphorylation of both ALK and its downstream effector ERK in lung cancer cells. nih.gov
Another important pathway targeted by indazole compounds is the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is crucial for tumor adaptation to hypoxic environments. nih.gov The furan-indazole derivative YC-1 was identified as an inhibitor of HIF-1α, suggesting that compounds with this combined scaffold could play a role in modulating cellular responses to hypoxia. ijddmr.org
Interestingly, studies on the closely related compound YC-1 in hepatocellular carcinoma cells indicated that its antiproliferative effects were not mediated by the p42/p44 MAPK or AKT kinase signaling pathways, suggesting that the precise mechanism of action can be highly dependent on the specific chemical structure and cellular context. nih.gov
Analysis of Cell Cycle Perturbations
A significant mechanism of anticancer action for many compounds is the disruption of the cell cycle. The furan-indazole analog YC-1 has been shown to induce G1 phase arrest in the cell cycle of human hepatocellular carcinoma cells. nih.gov This cell cycle arrest is a key component of its antiproliferative effect.
The mechanism underlying this G1 arrest involves the modulation of cyclin-dependent kinase (CDK) inhibitors. Treatment with YC-1 led to a significant increase in the expression of p21(CIP1/WAP1) and a modest increase in p27(KIP1). nih.gov These proteins are critical regulators of cell cycle progression, and their upregulation leads to the inhibition of CDK2 activity, thereby halting the cell cycle in the G1 phase. nih.gov
| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Change | Reference |
|---|---|---|---|---|
| YC-1 | HA22T (Hepatocellular Carcinoma) | G0/G1 Phase Arrest | Upregulation of p21(CIP1/WAP1) | nih.gov |
| YC-1 | HA22T (Hepatocellular Carcinoma) | G0/G1 Phase Arrest | Increased association of p21 with CDK2 | nih.gov |
Elucidation of Molecular Interactions and Binding Modes
Understanding the specific molecular interactions between a ligand and its target protein is crucial for rational drug design and optimization. For indazole derivatives, computational methods like molecular docking are widely used to predict and analyze these interactions. nih.govrsc.orgresearchgate.net These studies often reveal that indazole-based inhibitors bind to the ATP-binding pocket of protein kinases. nih.gov
Molecular docking studies of various indazole derivatives have identified key interactions that stabilize the ligand-protein complex. These typically include:
Hydrogen Bonding: The nitrogen atoms of the indazole ring and functional groups on the scaffold can act as hydrogen bond donors or acceptors, forming critical interactions with amino acid residues in the target's active site. nih.govnih.gov
π-π Stacking and Hydrophobic Interactions: The aromatic nature of the indazole and furan rings allows for favorable π-π stacking and hydrophobic interactions with residues in the binding pocket, contributing significantly to binding affinity. nih.govnih.govresearchgate.net
For example, docking studies of arylsulphonyl indazole derivatives with VEGFR2 kinase revealed stabilization through both hydrogen bonding and π-π stacking. nih.gov Similarly, molecular modeling of 3-carboxamide indazoles with a renal cancer-related protein target highlighted the importance of hydrogen bonding and alkyl interactions for high binding energy. nih.gov These examples provide a framework for understanding how this compound might engage with its putative biological targets.
Mechanistic Investigations of 6 Furan 2 Yl 1h Indazole Biological Action
Characterization of Key Hydrogen Bonding and Hydrophobic Interactions
The biological activity of a compound is intrinsically linked to its ability to interact with its molecular target. For 6-furan-2-yl-1H-indazole, these interactions are primarily governed by hydrogen bonding and hydrophobic forces, which dictate the orientation and binding affinity of the molecule within the active site of a target protein. The unique structural arrangement of the indazole and furan (B31954) rings provides multiple points for such non-covalent interactions.
The indazole scaffold itself is a well-established pharmacophore known for its diverse biological activities, which stem from its capacity to form specific interactions with biological macromolecules. nih.govresearchgate.net The 1H-indazole portion of the molecule contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole (B372694) ring). nih.gov The fusion of the pyrazole with a benzene (B151609) ring creates an extended aromatic system that is crucial for hydrophobic and π-stacking interactions. nih.gov
The addition of a furan ring at the 6-position introduces further possibilities for interaction. The oxygen atom within the furan ring can act as a hydrogen bond acceptor, and the aromatic nature of the furan ring contributes to potential π-π stacking and hydrophobic interactions. nih.govresearchgate.net
Detailed analysis of the structural components of this compound allows for the characterization of its potential key interactions with biological targets. These interactions are fundamental to understanding its mechanism of action at a molecular level.
Hydrogen Bonding:
The molecule possesses several functional groups capable of forming hydrogen bonds, which are critical for molecular recognition and binding specificity.
Indazole N-H Group: The protonated nitrogen (N1) of the 1H-indazole ring serves as a primary hydrogen bond donor.
Indazole N2 Atom: The lone pair of electrons on the second nitrogen atom (N2) of the pyrazole ring allows it to act as a hydrogen bond acceptor.
Furan Oxygen Atom: The oxygen atom in the furan ring is also a potential hydrogen bond acceptor. Studies on interactions between furan and water have confirmed the hydrogen bond acceptor capability of the oxygen heteroatom. researchgate.net
Weak C-H···O/N Bonds: In addition to classical hydrogen bonds, weaker interactions such as C—H···O or C—H···N bonds involving the aromatic C-H groups of both the indazole and furan rings can contribute to the stability of the ligand-protein complex. nih.gov
The table below summarizes the potential hydrogen bonding interactions for this compound.
| Functional Group |
Hydrophobic Interactions:
The aromatic nature of both the indazole and furan rings is the primary driver for hydrophobic interactions, which are essential for binding within non-polar pockets of a protein.
π-π Stacking: The planar, electron-rich systems of the indazole and furan rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions are crucial for stabilizing the compound within the binding site. nih.gov
C-H···π Interactions: Weak C—H···π interactions can also occur, where the aromatic C-H bonds of the molecule interact with the π-electron clouds of aromatic residues in the target protein, or vice-versa. nih.gov
The following table outlines the key hydrophobic interactions anticipated for this compound.
| Molecular Feature |
Structure Activity Relationship Sar Studies of 6 Furan 2 Yl 1h Indazole Derivatives
Systematic Analysis of Substituent Patterns
The biological activity of 6-furan-2-yl-1H-indazole derivatives can be finely tuned by the introduction of various substituents at different positions of the indazole core and the furan (B31954) ring. A systematic analysis of these patterns is crucial for rational drug design.
Substitutions on the indazole core are a key strategy for modulating the biological activity of this class of compounds. The N1 and N2 positions of the pyrazole (B372694) ring, as well as the C3 and C6 positions of the benzene (B151609) ring, are particularly important.
The regioselective alkylation of the indazole core is a significant factor, as N1- and N2-substituted indazoles can exhibit different biological profiles. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov The choice of base and solvent in the synthesis can influence the regioselectivity of N-alkylation, leading to either the N1 or N2 isomer as the major product. nih.govnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a variety of substituted indazoles. nih.gov The nature of the substituent on the indazole ring also plays a role; electron-withdrawing groups at certain positions can direct alkylation to a specific nitrogen atom. nih.gov
At the C3 position, the introduction of different functional groups can significantly impact activity. For example, in a series of indazole-3-carboxamides, the specific regiochemistry of the amide linker was found to be critical for the inhibition of the calcium-release activated calcium (CRAC) channel. nih.gov The presence of a 3-carboxamido moiety has also been implicated in the potent inhibitory activities of certain indazole derivatives. nih.gov
Substituents at the C6 position of the indazole ring have been shown to be crucial for various biological activities, including anticancer and enzyme inhibitory effects. nih.govresearchgate.net In the case of 6-aminoindazole derivatives, substitutions on the amino group have led to compounds with potent antiproliferative activity against various cancer cell lines. researchgate.net For instance, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine demonstrated significant cytotoxicity in human colorectal cancer cells while being non-toxic to normal cells. researchgate.net The presence of a bulky substituent at the C6 position, such as a 2,6-dichloro-3,5-dimethoxyphenyl group, has been associated with potent inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinase. nih.gov
Table 1: Influence of Substituents on the Indazole Core
| Position | Substituent Type | General Effect on Activity | Reference |
|---|---|---|---|
| N1 | Alkyl, Benzyl | Can modulate potency and pharmacokinetic properties. Regioisomerism with N2 is critical. | nih.gov, nih.gov |
| N2 | Alkyl, Aryl | Can alter the biological profile compared to the N1 isomer. | nih.gov, nih.gov |
| C3 | Carboxamide, Aryl | Can be critical for target interaction and potency. | nih.gov, nih.gov |
| C6 | Substituted amino, Aryl | Often crucial for potent biological activity, including anticancer and kinase inhibition. | nih.gov, researchgate.net |
The furan nucleus is present in numerous biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov Substituents on the furan ring can modulate its electron density and steric profile. Electron-withdrawing or electron-donating groups on the furan ring can alter its reactivity and its ability to interact with target proteins. The position of these substituents is also critical, as it can affect the orientation of the entire molecule within a binding pocket.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful tool in drug design used to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties.
In the context of this compound, the furan ring can be considered a candidate for bioisosteric replacement with other five- or six-membered heterocyclic rings. The goal of such a strategy would be to explore new chemical space and potentially discover analogs with improved drug-like properties. For example, replacing the furan with rings like isoxazole, pyrazole, imidazole, or pyrimidine (B1678525) could lead to changes in hydrogen bonding capacity, metabolic stability, and target affinity.
While direct examples of bioisosteric replacement of the furan ring in this compound were not found in the provided search results, the principle has been successfully applied to other positions of the indazole scaffold. For instance, in a study of 5-substituted-1H-indazoles, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group resulted in a potent and selective human monoamine oxidase B (MAO-B) inhibitor. nih.gov This demonstrates the utility of heterocyclic ring exchange in optimizing the activity of indazole-based compounds. The replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole (B1194373) has also been explored, leading to compounds with altered polarity and metabolic stability. nih.gov These examples suggest that a similar strategy applied to the C6-furan moiety could yield promising results.
Table 2: Potential Bioisosteric Replacements for the Furan Ring
| Original Ring | Potential Bioisostere | Potential Advantages |
|---|---|---|
| Furan | Thiophene (B33073) | Similar size and electronics, can alter metabolic profile. |
| Furan | Pyrrole | Introduces a hydrogen bond donor. |
| Furan | Thiazole (B1198619) | Can introduce new interaction points and alter polarity. |
| Furan | Pyridine | Can act as a hydrogen bond acceptor and improve solubility. |
Pharmacophore Modeling and Rational Drug Design Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com This method is a cornerstone of rational drug design and can be used for virtual screening to identify new lead compounds or to guide the optimization of existing ones. dovepress.comugm.ac.id
A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. ugm.ac.id The indazole core itself can provide a hydrogen bond donor (N1-H) and the nitrogen atoms can act as hydrogen bond acceptors. The furan ring contributes to the hydrophobic and aromatic character of the molecule.
Pharmacophore models are often developed based on a set of known active compounds. dovepress.com By aligning these molecules and identifying common features, a 3D model can be generated that represents the key interactions with the biological target. ugm.ac.id This model can then be used to screen large compound libraries to find new molecules that fit the pharmacophoric requirements. While a specific pharmacophore model for this compound was not identified in the search results, general pharmacophore models for indazole-containing compounds have been developed for various targets, such as estrogen receptor alpha (ERα) inhibitors. ugm.ac.id
Correlation between Structural Motifs and Specific Biological Activities
The 6-substituted-1H-indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net The presence of a furan ring at the C6 position can further enhance or modulate these activities.
Derivatives of 6-substituted indazoles have shown significant potential as anticancer agents. nih.govresearchgate.netresearchgate.netnih.gov This activity is often linked to the inhibition of protein kinases, which are key regulators of cellular processes that are often dysregulated in cancer. nih.gov For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been identified as potent inhibitors of fibroblast growth factor receptor (FGFR). nih.gov The 6-aminoindazole motif is also present in numerous compounds with demonstrated anticancer activity. researchgate.net
The indazole core is a versatile scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. nih.gov The substituent at the C6 position, in this case, the furan ring, would likely be oriented towards the solvent-exposed region or a hydrophobic pocket of the kinase, and its properties can be optimized to enhance binding affinity and selectivity.
In addition to anticancer activity, indazole derivatives have been investigated for a wide range of other biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govnih.gov The specific activity profile is highly dependent on the substitution pattern around the indazole core.
Table 3: Correlation of Structural Motifs with Biological Activities
| Structural Motif | Biological Activity | Target Class (Example) | Reference |
|---|---|---|---|
| 6-Amino-1H-indazole | Anticancer | - | researchgate.net |
| 6-Aryl-1H-indazole | Anticancer, Kinase Inhibition | FGFR | nih.gov |
| 1H-Indazole-3-carboxamide | CRAC Channel Blockade | Ion Channels | nih.gov |
| 5-Substituted-1H-indazole | Neuroprotection | MAO-B | nih.gov |
Strategies for Potency and Selectivity Optimization
The optimization of this compound derivatives into potent and selective clinical candidates involves meticulous structural modifications to enhance their interaction with biological targets. The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. semanticscholar.orgpharmablock.com Structure-activity relationship (SAR) studies on related indazole-based compounds have illuminated several strategies to refine their pharmacological profile. These strategies primarily focus on targeted substitutions on both the indazole core and the furan moiety.
Research has consistently shown that substitutions at the C4 and C6 positions of the 1H-indazole scaffold play a crucial role in modulating biological activity. nih.gov The placement of the furan-2-yl group at the C6 position provides a distinct structural and electronic foundation. Optimization efforts often involve introducing further substitutions on the indazole ring or modifying the furan group to exploit specific interactions within the target's binding pocket.
For instance, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, researchers identified that a 6-substituted-1H-indazole-4-carboxamide scaffold showed promise. nih.gov The SAR studies revealed that specific substitution patterns on an aryl ring at the C6 position were critical for potency. A lead compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, emerged as a highly potent inhibitor, demonstrating that complex substituents at the C6 position can significantly enhance inhibitory activity. nih.gov This highlights a key strategy: the exploration of diverse, sterically, and electronically varied substituents at the C6 position, building upon the furan-2-yl core.
| Compound | C6-Substituent | Target | Activity (IC₅₀) |
| Lead Compound | 2,6-Dichloro-3,5-dimethoxyphenyl | FGFR1 | 30.2 ± 1.9 nM nih.gov |
| Analog | Phenyl | FGFR1 | 69.1 ± 19.8 nM nih.gov |
Another critical avenue for optimization is the modification of the furan ring itself. Analogous SAR studies on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), a compound with a similar furan-indazole core, have provided valuable insights. nih.gov These studies concluded that the furan ring was superior to other heterocycles like benzoimidazole and imidazopyridine for maintaining inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1). nih.gov
Furthermore, the substitution on the furan ring was found to be a determining factor for potency. The presence of a hydroxymethyl group at the 5'-position of the furan ring was identified as a more effective substituent for activity compared to other groups. nih.gov This suggests that introducing small, polar substituents onto the furan ring of this compound could facilitate additional hydrogen bonding interactions with the target protein, thereby enhancing potency.
| Core Heterocycle (at C3) | R² Substituent on Furan | Target | Activity |
| Indazole | Hydroxymethyl | HIF-1 | Potent Inhibition nih.gov |
| Indazole | (Other groups) | HIF-1 | Less Effective nih.gov |
| Benzoimidazole | Hydroxymethyl | HIF-1 | Less Potent than Indazole nih.gov |
| Imidazopyridine | Hydroxymethyl | HIF-1 | Less Potent than Indazole nih.gov |
In addition to modifying the core C6 and furan substituents, substitutions at the N1 position of the indazole ring are a well-established strategy for improving both potency and pharmacokinetic properties. nih.gov The N1 position is often directed towards the solvent-exposed region of a binding pocket, allowing for the introduction of larger substituents without disrupting core binding interactions. In the case of YC-1, an N1-benzyl group was integral to its activity. nih.gov Applying this strategy to this compound derivatives could involve exploring a variety of alkyl and aryl substituents at the N1 position to optimize interactions and improve drug-like properties.
Computational Chemistry and in Silico Drug Design Applications
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in rational drug design for predicting the binding mode and affinity of a small molecule to its target.
Prediction of Ligand-Target Binding Affinities
A primary output of molecular docking is the calculation of binding affinity, often expressed as a binding energy score in kcal/mol. A lower (more negative) binding energy suggests a more stable and potentially more potent ligand-target interaction. For instance, computational studies on various indazole scaffolds have been performed to evaluate their potential as inhibitors for targets like tyrosine kinases. In one such study, newly designed indazole-based inhibitors were docked against the VEGFR-2 enzyme, yielding binding energies that were compared to known ligands like sunitinib (B231) and axitinib. biotech-asia.org Similarly, another study on different indazole analogs reported binding energies against a cancer-related protein (PDB ID: 2ZCS), with the most potent compounds showing energies as low as -7.45 kcal/mol. researchgate.net
For 6-furan-2-yl-1H-indazole, a similar docking study would involve placing the molecule into the active site of a selected protein target. The resulting binding energy would provide a quantitative estimate of its inhibitory potential against that target, guiding further development. The table below illustrates typical binding affinity data from a docking study of various indazole derivatives, which serves as an example of what would be generated for this compound.
Table 1: Illustrative Molecular Docking Binding Affinities for Indazole Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Indazole Derivative 1 | VEGFR-2 (4AGD) | -6.99 |
| Indazole Derivative 2 | VEGFR-2 (4AGD) | -6.96 |
| Indazole Derivative 3 | VEGFR-2 (4AG8) | -7.39 |
| Indazole Derivative 4 | Cancer Protein (2ZCS) | -7.45 |
| Indazole Derivative 5 | Cancer Protein (2ZCS) | -6.80 |
Note: This data is for illustrative purposes and represents findings for other indazole derivatives, not this compound. biotech-asia.orgresearchgate.net
Generation of Interaction Maps and Binding Poses
Beyond a simple energy score, molecular docking generates a visual, three-dimensional model of the ligand within the receptor's binding site. This "binding pose" is critical for understanding the specific molecular interactions that stabilize the complex. Interaction maps detail the key amino acid residues involved and the nature of the bonds, which can include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often involving aromatic rings.
Pi-Pi Stacking: Interactions between aromatic systems.
Van der Waals Forces: General attractive or repulsive forces.
In studies of indazole derivatives, docking analyses have revealed specific interactions, such as hydrogen bonds with key amino acid residues like Glu828 and Asp857 in the ATP binding site of VEGFR-2. biotech-asia.org The analysis of these poses allows medicinal chemists to understand why a compound is active and how its structure could be modified to improve interactions and, consequently, potency. A docking simulation for this compound would similarly map its interactions, identifying which parts of the indazole or furan (B31954) rings are critical for binding to a given target.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into a compound's stability, reactivity, and spectroscopic properties based on its electron density. nih.gov DFT calculations are used to determine several key quantum chemical parameters. researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov
Table 2: Example of DFT-Calculated Quantum Chemical Parameters for Indazole Derivatives
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.0 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 |
Note: These values are illustrative and derived from general findings for indazole derivatives to demonstrate the type of data generated by DFT calculations. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveurekaselect.com By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, a QSAR model can be built to predict the activity of new, untested compounds. tandfonline.com
For a series of indazole derivatives, a 3D-QSAR study could be performed to understand how different substituents on the indazole scaffold affect their inhibitory potency against a target like Hypoxia-Inducible Factor-1α (HIF-1α). nih.govtandfonline.com Such models generate contour maps that indicate where steric bulk, positive electrostatic charge, or negative charge would be favorable or unfavorable for activity, providing a roadmap for designing more potent molecules. tandfonline.com To develop a QSAR model including this compound, it would need to be synthesized and tested as part of a larger library of analogues to provide the necessary activity data for model training and validation.
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions
Before a compound can become a drug, it must possess favorable pharmacokinetic and safety properties. In silico ADMET prediction tools model these complex biological processes to filter out unpromising candidates early in the discovery pipeline, saving time and resources. nih.govymerdigital.com
Evaluation of Drug-likeness and Pharmacokinetic Properties
"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and has physical properties consistent with known drugs. A common filter is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. ymerdigital.com
In silico tools can predict a wide range of pharmacokinetic properties for a molecule like this compound. Studies on other heterocyclic compounds containing furan or purine (B94841) moieties demonstrate the use of platforms like SwissADME to calculate these parameters. ymerdigital.comresearchgate.net Predictions typically include gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450, and aqueous solubility. These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, that would need to be addressed through chemical modification.
Table 3: Illustrative In Silico ADMET and Physicochemical Predictions
| Property | Predicted Value | Acceptable Range |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 184.19 g/mol | < 500 |
| logP (Lipophilicity) | 2.3 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Molar Refractivity | 53.0 cm³ | 40 - 130 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | < 140 Ų |
| Pharmacokinetics | ||
| GI Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | - |
| P-glycoprotein Substrate | No | No is preferred |
| CYP2D6 Inhibitor | No | No is preferred |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | 0 is ideal |
Note: These values are predicted based on the known structure of this compound and are for illustrative purposes, demonstrating the output of in silico ADMET prediction tools. researchgate.netuni.lu
Virtual Screening for Novel Lead Compound Identification
Virtual screening has emerged as a powerful computational technique in modern drug discovery to identify promising lead compounds from large chemical libraries. nih.gov This in silico approach offers a time- and cost-effective alternative to traditional high-throughput screening (HTS) by computationally evaluating the binding affinity of small molecules to a biological target. The this compound scaffold is of significant interest in this context due to the established pharmacological importance of both the indazole and furan rings. nih.gov The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, while the furan ring can engage in key hydrogen bonding and other interactions within a protein's active site. nih.govnih.gov
Virtual screening campaigns involving scaffolds like this compound typically employ a structure-based approach, where the three-dimensional structure of the target protein is known. Molecular docking simulations are at the heart of this process, predicting the preferred orientation of a ligand when bound to a receptor and estimating the strength of the interaction, often expressed as a docking score. researchgate.net
A typical workflow for a virtual screening campaign to identify novel lead compounds based on the this compound scaffold would involve the following steps:
Target Selection and Preparation: A biologically relevant target, for instance, a protein kinase implicated in a disease, is chosen. The 3D crystal structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
Library Generation: A virtual library of compounds is created based on the this compound core. This can be done by enumerating various substituents at different positions on the indazole and furan rings. This allows for the exploration of the chemical space around the core scaffold to identify derivatives with potentially improved binding affinity and selectivity.
Molecular Docking: The generated library of compounds is then docked into the active site of the prepared protein target using software like AutoDock or Glide. The docking algorithm samples a large number of possible conformations and orientations of each ligand within the binding pocket and calculates a corresponding docking score.
Hit Selection and Prioritization: The results of the virtual screen are a list of compounds ranked by their docking scores. Compounds with the most favorable scores, indicating a higher predicted binding affinity, are selected as "hits." These hits are then visually inspected to analyze their binding modes and interactions with key amino acid residues in the active site.
In Vitro Validation: The most promising virtual hits are then synthesized and subjected to experimental biological assays to validate their activity against the target protein.
Detailed Research Findings: A Case Study on Kinase Inhibitors
While specific virtual screening studies focusing solely on this compound are not extensively documented in publicly available literature, the principles can be illustrated through research on analogous indazole-based kinase inhibitors. For example, in silico fragment-based and knowledge-based drug design approaches have successfully identified novel indazole derivatives as potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer. nih.gov
In a hypothetical virtual screening study targeting Aurora Kinase A, a library of derivatives of this compound could be screened. The indazole core would be expected to form key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The furan moiety and other substituents would then be varied to optimize interactions with other parts of the ATP-binding pocket.
The following interactive data table illustrates the potential outcome of such a virtual screening campaign, showcasing a selection of top-ranked compounds with their predicted binding energies and key interactions.
Table 1: Results of a Hypothetical Virtual Screen of this compound Derivatives against Aurora Kinase A
| Compound ID | R1-Substituent (on Indazole N1) | R2-Substituent (on Furan) | Docking Score (kcal/mol) | Key Predicted Interactions with Aurora Kinase A |
| This compound | H | H | -7.2 | H-bond with Ala213 (hinge) |
| VS-Hit-01 | Methyl | H | -7.8 | H-bond with Ala213 (hinge); Hydrophobic interaction with Leu139 |
| VS-Hit-02 | Cyclopropyl | H | -8.5 | H-bond with Ala213 (hinge); Enhanced hydrophobic interactions |
| VS-Hit-03 | H | 5-Hydroxymethyl | -8.9 | H-bonds with Ala213 (hinge) and Glu211 (hinge); H-bond with Ser217 |
| VS-Hit-04 | Methyl | 5-Amino | -9.3 | H-bonds with Ala213 (hinge) and Glu211 (hinge); Salt bridge with Asp274 |
| VS-Hit-05 | Cyclopropyl | 5-Hydroxymethyl | -9.8 | H-bonds with Ala213 (hinge) and Glu211 (hinge); H-bond with Ser217; Enhanced hydrophobic interactions |
The hypothetical results in Table 1 demonstrate how systematic modification of the this compound scaffold can lead to the identification of compounds with improved predicted binding affinities. The initial fragment, this compound, establishes a baseline interaction. The subsequent "hits" show that the addition of small alkyl groups at the N1 position of the indazole can enhance hydrophobic interactions, while the introduction of hydrogen-bonding groups on the furan ring can lead to additional favorable interactions with key residues in the kinase active site. Such findings from a virtual screen provide a strong rationale for the synthesis and biological evaluation of these novel derivatives as potential lead compounds.
Future Research Directions and Therapeutic Potential of 6 Furan 2 Yl 1h Indazole
Exploration of Novel Therapeutic Targets for Indazole-Furan Derivatives
While indazole derivatives are well-known as kinase inhibitors, the unique electronic and structural contributions of the furan (B31954) moiety may confer affinity for novel biological targets. nih.gov Future research should extend beyond established kinase families like VEGFR and FGFR, which are common targets for indazole compounds, to explore other enzyme classes and receptor systems. nih.govnih.gov
Potential avenues for exploration include:
Epigenetic Modifiers: Investigating the inhibitory activity of 6-furan-2-yl-1H-indazole and its analogues against enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.
Metabolic Enzymes: Certain cancers exhibit altered metabolic pathways. Targeting key enzymes in these pathways, such as indoleamine 2,3-dioxygenase 1 (IDO1), represents a promising strategy. nih.gov The indazole-furan scaffold could be evaluated for its potential to modulate such targets.
Non-kinase Anti-cancer Targets: The scaffold could be tested against other important cancer-related proteins like PARP (poly ADP-ribose polymerase), particularly relevant in certain types of breast and ovarian cancer, or proteins involved in cell cycle regulation beyond CDKs. nih.gov
A systematic screening approach against a broad panel of cancer-related targets could rapidly identify unexpected and potentially valuable therapeutic applications for this chemical class.
Table 1: Potential Novel Therapeutic Targets for Indazole-Furan Derivatives
| Target Class | Specific Example(s) | Rationale for Exploration |
| Kinases | Pim kinases, Aurora kinases, Tie-2, EphB4 | Expansion beyond traditional indazole targets like VEGFR/FGFR to address different cancer signaling pathways. nih.gov |
| Epigenetic Modifiers | Histone Deacetylases (HDACs) | The planar aromatic system could potentially interact with the active sites of these enzymes. |
| Metabolic Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | IDO1 is a validated immuno-oncology target; some indazole derivatives have shown activity. nih.gov |
| DNA Repair | Poly (ADP-ribose) polymerase (PARP) | The indazole core is present in the approved PARP inhibitor Niraparib. rsc.orgnih.gov |
Development of Next-Generation Analogues with Improved Profiles
Medicinal chemistry efforts will be central to optimizing the this compound scaffold. The goal is to develop next-generation analogues with superior potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for this process, systematically modifying the core structure to understand the impact of different functional groups. researchgate.net
Key strategies for analogue development include:
Substitution on the Furan Ring: Adding substituents to the furan ring could enhance binding affinity, modulate solubility, or block metabolic weak spots.
Modification of the Indazole Core: Substitution at other positions of the indazole ring can significantly impact activity. For instance, adding a methyl group to the indazole phenyl ring has been shown to remarkably increase the potency of certain kinase inhibitors. nih.gov
Bioisosteric Replacement: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619) to potentially improve metabolic stability or introduce new interaction points with the target protein. mdpi.com
These synthetic efforts should be guided by computational modeling and molecular docking to rationally design compounds with a higher probability of success. nih.govmdpi.com
Addressing Challenges in Drug Development and Optimization
The path from a promising lead compound to an approved drug is fraught with challenges. For indazole-furan derivatives, several potential hurdles must be anticipated and addressed.
Metabolic Stability: Furan rings can sometimes be susceptible to metabolic oxidation, which can lead to reactive metabolites or rapid clearance from the body. derpharmachemica.com Early in vitro metabolism studies using liver microsomes are essential to identify potential liabilities and guide the design of more stable analogues.
Solubility and Permeability: Achieving a balance between aqueous solubility (for formulation and absorption) and membrane permeability (to reach intracellular targets) is a classic drug development challenge. Modifications to the scaffold will need to be carefully chosen to maintain this balance within an acceptable range for oral bioavailability.
Selectivity: When targeting kinases, achieving selectivity is paramount to minimizing off-target effects. nih.gov While some multi-kinase inhibitors are therapeutically valuable, next-generation compounds should ideally be designed with a more defined selectivity profile against a specific kinase or a desired panel of kinases to improve the therapeutic window.
Overcoming these challenges requires an integrated approach, combining synthetic chemistry with early and iterative ADME (absorption, distribution, metabolism, and excretion) screening and safety profiling.
Potential for Combination Therapies and Multi-Target Approaches
The complexity of diseases like cancer often necessitates combination therapies to achieve durable responses and overcome resistance. dntb.gov.ua Derivatives of this compound could be powerful components of such regimens.
Future research should explore combining these agents with:
Standard-of-Care Chemotherapy: To assess for synergistic effects that could allow for lower, less toxic doses of the chemotherapeutic agent.
Immunotherapy: Combining a targeted inhibitor with an immune checkpoint blocker (e.g., anti-PD-1/PD-L1) is a clinically validated strategy. The indazole-furan compound could potentially modulate the tumor microenvironment to make it more susceptible to an immune attack.
Other Targeted Agents: Combining two targeted drugs that hit different nodes in a cancer signaling network can prevent the emergence of resistance.
Alternatively, the indazole-furan scaffold itself could be elaborated to create single molecules that act on multiple targets (multi-target inhibitors), a strategy that has been successfully employed for other indazole derivatives. nih.gov
Translational Research Opportunities for Clinical Advancement
To successfully move a drug candidate from the laboratory to the clinic, a strong translational research plan is essential. This involves bridging preclinical findings with clinical trial design.
Key opportunities for the clinical advancement of this compound derivatives include:
Biomarker Development: Identifying predictive biomarkers is crucial for patient selection. For example, if a derivative is a potent inhibitor of a specific mutated kinase, then only patients whose tumors harbor that mutation should be enrolled in clinical trials. This requires the development and validation of robust diagnostic assays.
Xenograft and Advanced Preclinical Models: Testing optimized analogues in patient-derived xenograft (PDX) models or genetically engineered mouse models can provide more clinically relevant data on efficacy and resistance mechanisms than traditional cell line-based models. nih.gov
Early Phase Clinical Trial Design: The design of Phase I trials should not only assess safety but also incorporate pharmacodynamic markers to confirm that the drug is engaging its target in patients at well-tolerated doses.
By integrating these translational approaches early in the development process, the potential of this compound derivatives as future therapeutic agents can be more effectively realized.
Q & A
Q. Advanced Research Focus
- DFT Calculations : Use Gaussian or ORCA to compute electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) that correlate with enzyme inhibition (e.g., ’s study on imidazole derivatives as kinase inhibitors) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., COX-2, EGFR). highlights triazole derivatives’ binding affinity to inflammatory targets, suggesting similar workflows for indazole analogs .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (logP, bioavailability).
What methodologies address contradictions between experimental and computational data for this compound derivatives?
Q. Advanced Research Focus
- Statistical Analysis : Apply multivariate regression to identify outliers in biological assays (e.g., IC₅₀ values) or spectroscopic data .
- Error Source Identification : Check for solvent effects in NMR (e.g., residual protonated solvents) or crystal packing artifacts in SC-XRD .
- Iterative Refinement : Reconcile DFT-optimized geometries with crystallographic data by adjusting torsional angles or hydrogen bonding parameters (see ’s DFT vs. SC-XRD comparison) . ’s constraint-based random simulation can test hypotheses in silico before experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
